

Application Note: High-Purity Plasmid DNA Recovery Post-CsCl Centrifugation

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Compound of Interest		
Compound Name:	Cesium;sodium;chloride	
Cat. No.:	B15348429	Get Quote

Introduction

Cesium chloride (CsCl) density gradient centrifugation with ethidium bromide (EtBr) is a highly effective method for isolating high-purity supercoiled plasmid DNA.[1][2] Following centrifugation, the intercalated EtBr and high salt concentration of CsCl must be removed to render the DNA suitable for downstream applications such as sequencing, transfection, and enzymatic manipulation. This document outlines three common and effective methods for the removal of ethidium bromide and CsCl from DNA preparations: organic solvent extraction, dialysis, and a rapid ethanol precipitation technique. Each method's protocol, efficiency, and suitability for different research needs are detailed below.

Data Summary

The selection of a purification method post-CsCl centrifugation can impact the final DNA yield. The following table summarizes a comparison of DNA recovery between a rapid ethanol precipitation method and a standard column chromatography approach after CsCl/EtBr density gradient ultracentrifugation.



Method	Plasmid	Average Yield (mg from 200 mL culture)	Reference
Rapid Ethanol Precipitation	pBluescript® II SK(+)	0.96 - 1.0	[2]
Standard Column Chromatography	pBluescript® II SK(+)	~0.25	[2]

Experimental Protocols

Protocol 1: Buffer-Saturated Isopropanol/Isoamyl Alcohol Extraction

This is a widely used method for the efficient removal of ethidium bromide. The organic solvent partitions the EtBr from the aqueous DNA-containing phase.

Materials:

- Isopropanol or Isoamyl Alcohol
- TE (Tris-EDTA) buffer, pH 8.0
- CsCl
- Microcentrifuge tubes
- Centrifuge

Procedure:

- Prepare Saturated Isopropanol/Isoamyl Alcohol: Mix equal volumes of isopropanol or isoamyl alcohol and a CsCl-saturated TE buffer. Allow the phases to separate and use the upper organic phase for the extraction.
- Initial DNA Solution: Following CsCl centrifugation, carefully extract the plasmid DNA band using a syringe and needle.[3] Transfer the DNA solution to a suitable tube.



- First Extraction: Add an equal volume of the prepared buffer-saturated isopropanol or isoamyl alcohol to the DNA solution.[3]
- Mixing and Centrifugation: Vortex the mixture thoroughly for 30 seconds. Centrifuge at room temperature for 3-5 minutes at approximately 3,800 rpm to separate the phases.[3]
- Phase Separation: The upper organic phase will be pink/red with the extracted EtBr, while the lower aqueous phase contains the DNA.[3]
- Removal of Organic Phase: Carefully remove and discard the upper organic phase into an appropriate hazardous waste container.[3]
- Repeat Extractions: Repeat steps 3-6 until the organic phase is colorless, which typically requires three to five extractions.[3]
- Dialysis or Precipitation: After the final extraction, the DNA solution in the lower aqueous phase is ready for CsCl removal via dialysis (Protocol 2) or DNA recovery via precipitation.

Protocol 2: Dialysis for Salt Removal

Dialysis is a common method to remove CsCl from the DNA preparation after the ethidium bromide has been extracted.

Materials:

- Dialysis tubing (appropriate molecular weight cut-off, e.g., 12,000-14,000 Da)
- TE buffer, pH 8.0
- Large beaker or flask
- Stir plate and stir bar

Procedure:

 Prepare Dialysis Tubing: Cut a suitable length of dialysis tubing and prepare it according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate solution followed by extensive rinsing with sterile, deionized water.



- Load Sample: Transfer the DNA solution from which the ethidium bromide has been removed into the prepared dialysis tubing. Securely close both ends with dialysis clips.
- Dialysis: Immerse the sealed dialysis bag in a large volume of TE buffer (e.g., 2 liters) at 4°C.
 [3] Place the beaker on a stir plate and stir gently.
- Buffer Changes: Dialyze for at least 4 hours, with at least two changes of fresh TE buffer. For optimal results, dialysis can be performed overnight.[3]
- Sample Recovery: After dialysis, carefully remove the dialysis bag from the buffer. Open one end of the tubing and transfer the DNA solution to a sterile microcentrifuge tube.
- Quantification: Measure the DNA concentration using a spectrophotometer. Good quality
 DNA should have an A260/A280 ratio of approximately 1.8.[4][5][6]

Protocol 3: Rapid Ethanol Precipitation for Simultaneous EtBr and CsCl Removal

This method provides a quick alternative to organic extraction and dialysis, allowing for the simultaneous removal of both ethidium bromide and cesium chloride.[2]

Materials:

- Ethanol (100% and 70%, ice-cold)
- 3 M Sodium Acetate, pH 5.2
- TE buffer, pH 8.0
- Microcentrifuge
- Microcentrifuge tubes

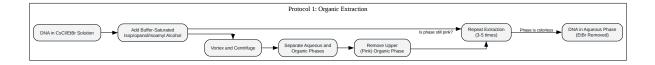
Procedure:

Initial DNA Solution: Start with the plasmid DNA band collected from the CsCl gradient.



- First Precipitation: Add 2 volumes of sterile water to the DNA solution. Then, add 2 volumes
 of 100% ethanol at room temperature and mix by inverting the tube.
- Centrifugation: Immediately centrifuge the mixture at ≥12,000 x g for 3 minutes at 4°C.[2] A
 DNA pellet should be visible.
- Resuspension: Carefully discard the supernatant. Resuspend the DNA pellet in 0.5 mL of TE buffer.[2]
- Second Precipitation: To the resuspended DNA, add 50 μL of 3 M sodium acetate (pH 5.2) and 1.0 mL of ice-cold 100% ethanol.[2] Mix by inverting.
- Second Centrifugation: Centrifuge immediately at ≥12,000 x g for 3 minutes at 4°C.[2]
- Wash: Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.
- Final Centrifugation: Centrifuge at ≥12,000 x g for 2 minutes at 4°C.
- Drying and Resuspension: Carefully remove all of the supernatant and air-dry the pellet for
 5-10 minutes. Do not over-dry. Resuspend the DNA in a suitable volume of TE buffer.
- Purity Assessment: Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. A 260/280 ratio of 1.7-2.0 is indicative of pure DNA.[4][7]

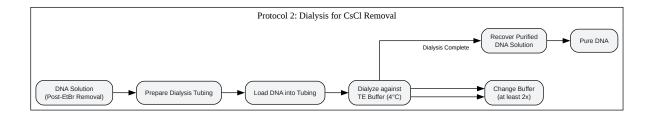
Visualized Workflows



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Caption: Workflow for Ethidium Bromide Removal using Organic Extraction.





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Caption: Workflow for CsCl Removal from DNA using Dialysis.



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Caption: Workflow for Simultaneous EtBr and CsCl Removal via Rapid Ethanol Precipitation.

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